molecular formula C14H11N3O4 B101828 3,7-Dinitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-97-6

3,7-Dinitro-9,10-dihydrophenanthren-2-amine

Cat. No. B101828
CAS RN: 18264-97-6
M. Wt: 285.25 g/mol
InChI Key: CPIKCNDCGKOEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dinitro-9,10-dihydrophenanthren-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3,7-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have an effect on the immune system, which may be responsible for its potential use as a pesticide.

Advantages and Limitations for Lab Experiments

3,7-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages and limitations in laboratory experiments. One advantage is its potential use as a tool for studying the activity of certain enzymes. Another advantage is its potential use in the synthesis of new materials. However, one limitation is its toxicity, which may make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the study of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine. One direction is the further study of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the further study of its potential use as a pesticide, which may lead to the development of new and more effective pesticides. Finally, the further study of its potential use in the synthesis of new materials may lead to the development of new and innovative materials.

Synthesis Methods

The synthesis of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine can be achieved through various methods. One of the most common methods involves the reaction of 3,7-dinitrophenanthrene with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3,7-dinitrophenanthrene with ammonium acetate in the presence of a palladium catalyst. Both methods have been shown to be effective in synthesizing 3,7-Dinitro-9,10-dihydrophenanthren-2-amine.

Scientific Research Applications

3,7-Dinitro-9,10-dihydrophenanthren-2-amine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has also been studied for its potential use in the synthesis of new materials.

properties

CAS RN

18264-97-6

Product Name

3,7-Dinitro-9,10-dihydrophenanthren-2-amine

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

3,7-dinitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H11N3O4/c15-13-6-9-2-1-8-5-10(16(18)19)3-4-11(8)12(9)7-14(13)17(20)21/h3-7H,1-2,15H2

InChI Key

CPIKCNDCGKOEII-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C=C31)N)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C=C31)N)[N+](=O)[O-]

synonyms

9,10-Dihydro-3,7-dinitro-2-phenanthrenamine

Origin of Product

United States

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